2,4-dinitro-N-(4-phenoxyphenyl)aniline

Description

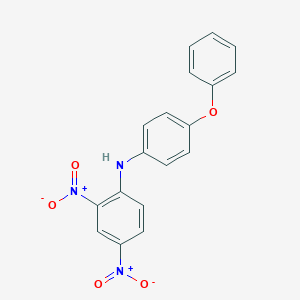

2,4-Dinitro-N-(4-phenoxyphenyl)aniline is a nitro-substituted diarylamine derivative characterized by a central aniline core functionalized with two nitro groups at the 2- and 4-positions and a phenoxyphenyl substituent on the nitrogen atom. Nitroaromatic compounds are known for their electron-deficient aromatic systems, which influence their reactivity, stability, and applications in fields such as dyes, pharmaceuticals, and agrochemicals . The phenoxyphenyl group introduces steric bulk and electron-withdrawing effects, which may modulate solubility and biological interactions compared to simpler nitroanilines .

Properties

Molecular Formula |

C18H13N3O5 |

|---|---|

Molecular Weight |

351.3 g/mol |

IUPAC Name |

2,4-dinitro-N-(4-phenoxyphenyl)aniline |

InChI |

InChI=1S/C18H13N3O5/c22-20(23)14-8-11-17(18(12-14)21(24)25)19-13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12,19H |

InChI Key |

MMNUFFNXJAAFEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the aniline nitrogen and aromatic ring significantly impact molecular properties. Key comparisons include:

*Calculated based on (C₁₈H₁₃N₅O₄ for a diazenyl analog).

- Phenoxyphenyl vs.

Preparation Methods

Reaction Mechanism

The amine group of 4-phenoxyaniline acts as a nucleophile, displacing the chlorine atom in 1-chloro-2,4-dinitrobenzene. A base, such as potassium carbonate or cesium carbonate, deprotonates the amine to enhance its nucleophilicity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are employed to stabilize the transition state and improve reaction kinetics.

Representative Procedure

-

Reactants :

-

1-Chloro-2,4-dinitrobenzene (1.0 equiv)

-

4-Phenoxyaniline (1.2 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMSO (10 mL per mmol of substrate)

-

-

Conditions :

-

Temperature: 90–100°C

-

Atmosphere: Inert (N₂ or Ar)

-

Duration: 16–24 hours

-

-

Workup :

Yield Optimization

| Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃/DMSO | 90 | 24 | 85 |

| K₂CO₃/THF | 80 | 25 | 78 |

| TBAB/Pd(OAc)₂/DMSO | 100 | 17 | 98 |

TBAB = Tetrabutylammonium bromide; Pd(OAc)₂ = Palladium acetate

Catalytic systems incorporating palladium and phase-transfer agents (e.g., TBAB) significantly enhance yields by facilitating electron transfer and stabilizing intermediates.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents are critical for solubilizing reactants and stabilizing charged intermediates:

Temperature and Pressure

Elevated temperatures (90–120°C) accelerate reaction rates but may promote side reactions such as:

-

Hydrolysis of the nitro groups.

-

Oxidation of the amine.

Pressurized systems (2.5–4.0 atm) in autoclaves improve kinetics by maintaining solvent integrity at high temperatures.

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-phenoxyaniline and 1-iodo-2,4-dinitrobenzene has been explored:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : DMF at 120°C for 24 hours

This method avoids harsh basic conditions but requires expensive iodinated substrates.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Reduce reaction time from 24 hours to 2–4 hours by enhancing heat/mass transfer.

-

Green Chemistry Metrics :

Challenges and Limitations

Synthetic Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.